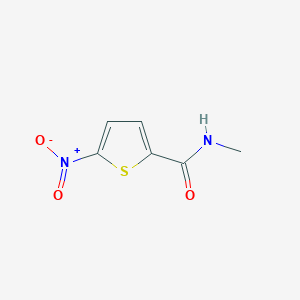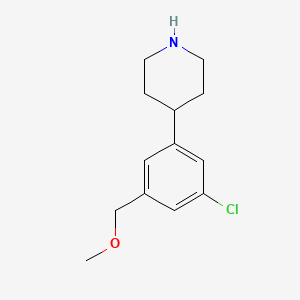
trans-4-Propylpyrrolidin-3-ol HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-Propylpyrrolidin-3-ol hydrochloride: is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and its ability to act as a scaffold for drug development . The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of trans-4-Propylpyrrolidin-3-ol hydrochloride typically begins with commercially available starting materials such as 4-propylpyrrolidine and appropriate reagents for hydroxylation.
Purification: The resulting trans-4-Propylpyrrolidin-3-ol is then purified through crystallization or chromatography.
Formation of Hydrochloride Salt: The final step involves the reaction of trans-4-Propylpyrrolidin-3-ol with hydrochloric acid to form the hydrochloride salt, which is then isolated and dried.
Industrial Production Methods: Industrial production methods may involve large-scale microbial fermentation processes or continuous flow chemical synthesis to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-4-Propylpyrrolidin-3-ol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming trans-4-propylpyrrolidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases to facilitate the reaction.
Major Products:
Oxidation: Formation of 4-propylpyrrolidin-3-one.
Reduction: Formation of trans-4-propylpyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of trans-4-Propylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group and pyrrolidine ring allow it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity . This can lead to various biological effects, including enzyme inhibition or receptor activation.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A parent compound with a similar structure but lacking the hydroxyl and propyl groups.
trans-4-Hydroxy-L-proline: Another hydroxylated pyrrolidine derivative with different biological activities.
Pyrrolidin-2-one: A lactam derivative with distinct chemical properties and applications.
Uniqueness:
- The presence of both the hydroxyl and propyl groups in trans-4-Propylpyrrolidin-3-ol hydrochloride provides unique chemical reactivity and biological activity compared to its analogs .
- Its ability to form stable hydrochloride salts enhances its solubility and stability, making it more suitable for various applications .
Eigenschaften
Molekularformel |
C7H16ClNO |
|---|---|
Molekulargewicht |
165.66 g/mol |
IUPAC-Name |
(3S,4R)-4-propylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-3-6-4-8-5-7(6)9;/h6-9H,2-5H2,1H3;1H/t6-,7-;/m1./s1 |
InChI-Schlüssel |
FECIVVIUQJHLRT-ZJLYAJKPSA-N |
Isomerische SMILES |
CCC[C@@H]1CNC[C@H]1O.Cl |
Kanonische SMILES |
CCCC1CNCC1O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


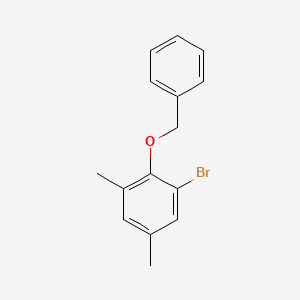
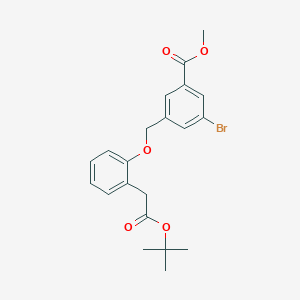
![2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate](/img/structure/B14033186.png)
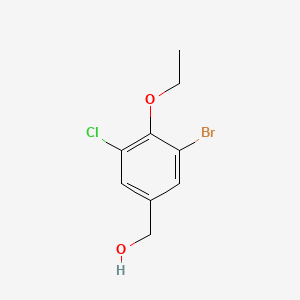
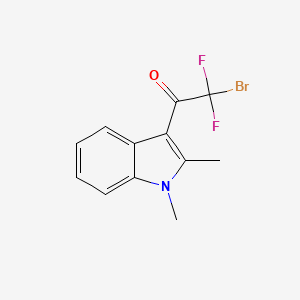

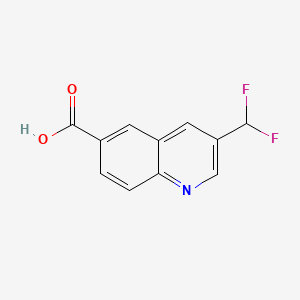

![Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)
![6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B14033237.png)
![Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-](/img/structure/B14033238.png)
